![molecular formula C16H13N3OS B5659224 N-phenyl-2-(4-quinazolinylthio)acetamide](/img/structure/B5659224.png)
N-phenyl-2-(4-quinazolinylthio)acetamide
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Overview
Description
“N-phenyl-2-(4-quinazolinylthio)acetamide” is a chemical compound . It is a derivative of acetanilide , which is an odourless solid chemical of leaf or flake-like appearance .
Synthesis Analysis
The synthesis of N-phenyl-2-(4-quinazolinylthio)acetamide or its similar compounds often involves the reaction of various un/substituted anilines with bromo acetyl bromide in aqueous basic medium . The final compounds are synthesized in the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents .Scientific Research Applications
Antimicrobial Activity
Sulfonamide derivatives, such as N-phenyl-2-(quinazolin-4-ylsulfanyl)acetamide, have been shown to exhibit antimicrobial activity . This is due to the inhibition of dihydrofolate reductase (DHFR), a mechanism through which sulfonamide derivatives exhibit antimicrobial activities .
Antitumor Activity
Sulfonamide derivatives have been reported to show substantial in vitro and in vivo antitumor activity . The anticancer activity is exerted by the sulfonamides through a wide range of mechanisms, such as cell cycle arrest in the G1 phase, inhibition of carbonic anhydrase (CA), matrix metalloproteinase (MMPs), NADH oxidase, cyclin-dependent kinase (CDK), methionine aminopeptidases (MetAPs), histone deacetylases (HDACs), binding to β-Tubulin, and disruption of microtubule assembly .
Cytotoxic Activity
In a study, some novel sulfonamide-N4-acetamide derivatives were synthesized and evaluated for their cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines . Most of the synthesized compounds showed significant activity against A-549 and MCF-7 when compared to 5-Fluorouracil (5-FU), which was used as a reference drug .
Antifungal Activity
Sulfonamides have attracted considerable deal of interest over past decades due to their broad and wide spectrum of biological activities which includes antifungal properties .
Hypoglycemic Activity
Sulfonamides have also been reported to have hypoglycemic properties .
Anti-HIV Properties
Sulfonamides have been reported to have anti-HIV properties .
Mechanism of Action
Target of Action
Quinazoline derivatives have been reported to exhibit a wide range of pharmacological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . They are known to interact with multiple targets, which contributes to their multi-faceted biological activity .
Mode of Action
Quinazoline derivatives have been reported to inhibit the parp-1 enzyme, which plays a crucial role in the repair of single-stranded dna breaks . This inhibition can lead to selective cell death, particularly in ovarian and breast cancers .
Biochemical Pathways
Quinazoline derivatives are known to affect multiple biochemical pathways due to their interaction with various biological targets .
Pharmacokinetics
The use of multiple drug combinations, often linked with drug-drug interactions and altered pharmacokinetics, can lead to severe unintended outcomes that may result in the failure of the treatment .
Result of Action
Quinazoline derivatives have been reported to exhibit a wide range of pharmacological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia .
properties
IUPAC Name |
N-phenyl-2-quinazolin-4-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-15(19-12-6-2-1-3-7-12)10-21-16-13-8-4-5-9-14(13)17-11-18-16/h1-9,11H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAKSYDAXCQDEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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